5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the pyrazole and thiadiazole rings in the same molecule can lead to unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 5-(butan-2-yl)-1,3,4-thiadiazol-2-amine
- 1-(butan-2-yl)-1H-pyrazol-3-yl
Uniqueness
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings in a single molecule. This structural feature can lead to unique chemical properties and biological activities not observed in the individual rings or other similar compounds .
Properties
IUPAC Name |
5-(1-butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-6(2)14-5-4-7(13-14)8-11-12-9(10)15-8/h4-6H,3H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWNWCOIHDELPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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